ethyl (2Z)-4-(phenylamino)-2-(phenylimino)-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of ethyl 2-chloroquinoline-3-carboxylate with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and antitumor effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-bis(chloromethyl)quinoline-3-carboxylate
- Ethyl 2,4-bis((E)-styryl)quinoline-3-carboxylate
- Ethyl 2-(quinolin-8-yloxy)methyl)quinoline-3-carboxylate
Uniqueness
Ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylamino groups enhance its potential as an antitumor and antimicrobial agent compared to other quinoline derivatives .
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 2,4-dianilinoquinoline-3-carboxylate |
InChI |
InChI=1S/C24H21N3O2/c1-2-29-24(28)21-22(25-17-11-5-3-6-12-17)19-15-9-10-16-20(19)27-23(21)26-18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H2,25,26,27) |
InChI Key |
NRULONUBETWBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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